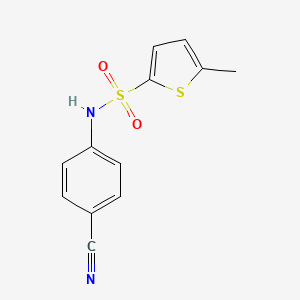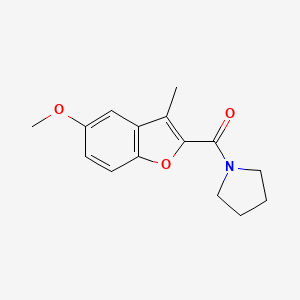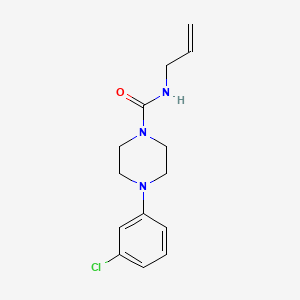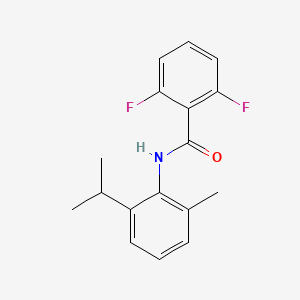
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells. By inhibiting BTK, N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide for lab experiments is its high potency and selectivity for BTK, which allows for precise targeting of cancer cells. However, N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide is a relatively new compound, and there is still much to be learned about its pharmacological properties and potential side effects. Additionally, the cost and availability of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide. One area of interest is the development of combination therapies that include N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide with other targeted or immune-based therapies. Another area of research is the identification of biomarkers that can predict response to N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide treatment, which could help guide patient selection and improve treatment outcomes. Finally, further studies are needed to evaluate the safety and efficacy of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide in different types of cancer and in combination with other treatments.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide involves several steps, including the reaction of 4-cyanophenylboronic acid with 5-methylthiophene-2-sulfonyl chloride, followed by purification and isolation of the product. The final compound is obtained in high yield and purity, making it suitable for further studies.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development and progression. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide in patients with these types of cancer.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-9-2-7-12(17-9)18(15,16)14-11-5-3-10(8-13)4-6-11/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDPFVQSQSQOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)


![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)